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Compound of Interest

Compound Name: 2-Chlorobenzoylacetonitrile

Cat. No.: B017063

An In-depth Technical Guide to 3-(2-chlorophenyl)-3-oxopropanenitrile

Abstract

3-(2-chlorophenyl)-3-oxopropanenitrile, also widely known by its common name 2-
chlorobenzoylacetonitrile, is a bifunctional organic compound of significant interest to the
chemical and pharmaceutical industries. As a 3-ketonitrile, its structure incorporates a ketone,
a nitrile, and an activated methylene group, making it a highly versatile precursor for the
synthesis of a wide array of complex molecules, particularly heterocyclic systems. This guide
provides a comprehensive technical overview of its chemical identity, physicochemical
properties, synthesis, reactivity, and analytical profile. Furthermore, it delves into its
applications as a key building block in drug discovery and organic synthesis, while also
outlining critical safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical research and development. 3-(2-
chlorophenyl)-3-oxopropanenitrile is systematically named and registered under several
identifiers, which are crucial for database searches, procurement, and regulatory compliance.
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Identifier

Value

Source

Preferred IUPAC Name

3-(2-chlorophenyl)-3-

oxopropanenitrile

[1](2]

Common Synonym

2-Chlorobenzoylacetonitrile

[3]

CAS Number 40018-25-5 [1][2]

Molecular Formula CoHeCINO [2][4]

Molecular Weight 179.60 g/mol [2]
SBSWHTFHLWSSQS-

InChl Key [1][2]
UHFFFAOYSA-N
C1=CC=C(C(=C1)C(=O)CC#N

SMILES [2]

)Cl

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and

purification methods. 2-Chlorobenzoylacetonitrile is a solid at ambient temperature, with

solubility characteristics typical of polar organic molecules.[1][3]

Property Value Source
Solid, typically a yellow or off-

Appearance ] P y Y [11[3]114]
white crystalline powder

Melting Point 55-59 °C [5114]

Boiling Point ~302 °C (Predicted) [4]
Low solubility in water; Soluble

Solubility in organic solvents such as [3114]

methanol and chloroform.

Storage Temperature

Ambient, store in a cool, dry

place

[1]3]
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Synthesis and Chemical Reactivity

As a (3-ketonitrile, the value of 2-chlorobenzoylacetonitrile lies in its reactivity, which is
governed by its three primary functional components: the electrophilic carbonyl carbon, the
electrophilic nitrile carbon, and the acidic a-carbon of the methylene group.

General Synthetic Pathway

The synthesis of B-ketonitriles like 2-chlorobenzoylacetonitrile is typically achieved via a
base-mediated condensation reaction. A common and effective strategy is the Claisen-type
condensation between an appropriate ester (e.g., ethyl 2-chlorobenzoate) and acetonitrile. The
base (e.g., sodium ethoxide or sodium hydride) deprotonates acetonitrile to generate a
nucleophilic carbanion, which then attacks the electrophilic carbonyl of the ester, leading to the
target molecule after an acidic workup.
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Figure 2: Key reactive pathways of 2-chlorobenzoylacetonitrile.

The most notable application is in multicomponent reactions like the Gewald synthesis, where it
reacts with elemental sulfur and an amine to form highly substituted 2-aminothiophenes in a
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single pot. [6]This efficiency is highly valued in drug discovery for the rapid generation of
compound libraries.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic
techniques. The predicted data below serve as a benchmark for researchers working with this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. [7]
Table 1: Predicted *H NMR Chemical Shifts

Lo Approx. Chemical .
Protons Multiplicity . Rationale
Shift (6, ppm)
Positioned
between two
. electron-

Methylene (-CH2) Singlet 3.9-4.2 . .
withdrawing
groups (carbonyl

and nitrile).

| Aromatic (Ar-H) | Multiplet | 7.3 - 7.8 | Complex splitting pattern due to ortho-chloro
substitution on the benzene ring. |

Table 2: Predicted 3C NMR Chemical Shifts

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pdf.benchchem.com/1221/A_Comparative_Guide_to_the_Reaction_Products_of_3_Oxopropanenitrile_and_its_Synthetic_Alternatives.pdf
https://pdf.benchchem.com/1221/Spectroscopic_Profile_of_3_Oxopropanenitrile_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Carbon

Approx. Chemical Shift (9,
ppm)

Rationale

Typical range for a ketone

Carbonyl (C=0) 185 - 195
carbonyl carbon. [7]
o Characteristic chemical shift
Nitrile (C=N) 114 -120 o
for a nitrile carbon. [7]
Multiple signals corresponding
Aromatic (Ar-C) 125 - 140 to the substituted benzene ring

carbons.

| Methylene (-CH?2) | 40 - 45 | Aliphatic carbon deshielded by adjacent functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their
characteristic vibrational frequencies. [8][9] Table 3: Key IR Absorption Frequencies

Functional Group

Vibrational Mode

Typical Wavenumber

(cm™)
Nitrile (C=N) Stretch 2220 - 2260
Carbonyl (C=0) Stretch 1690 - 1715
Aromatic C=C Stretch 1450 - 1600

| C-Cl | Stretch | 750 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

elemental composition. [8]* Molecular lon (M*): A characteristic pair of peaks is expected at

m/z 179 and 181 in an approximate 3:1 ratio, corresponding to the presence of the 3°Cl and

37Cl isotopes, respectively.
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» Key Fragments: Common fragmentation pathways would include the loss of a cyano radical
(-CN), carbon monoxide (CO), or the entire 2-chlorobenzoyl cation ([C7H4CIO]*).

Applications in Drug Development and Organic
Synthesis

The utility of 2-chlorobenzoylacetonitrile extends beyond being a simple intermediate; it is a
strategic building block for constructing molecular scaffolds with proven biological activity.
Derivatives of 3-oxopropanenitrile are key components in the synthesis of Janus kinase (JAK)
inhibitors, which are targeted therapies for inflammatory diseases. [10]

Experimental Protocol: Gewald Synthesis of a 2-
Aminothiophene Derivative

This protocol provides a self-validating, step-by-step methodology for a common application of
2-chlorobenzoylacetonitrile.

Objective: To synthesize a 2-amino-3-cyano-4-substituted-thiophene derivative.

Materials:

3-(2-chlorophenyl)-3-oxopropanenitrile

An appropriate aldehyde or ketone (e.g., cyclohexanone)

Elemental sulfur

A secondary amine (e.g., morpholine)

Ethanol (solvent)

Procedure:

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 3-(2-chlorophenyl)-3-oxopropanenitrile (1 equivalent), the chosen
ketone/aldehyde (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.
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Catalyst Addition: Add a catalytic amount of the secondary amine (0.1-0.2 eq.). The amine
acts as a base to facilitate the initial Knoevenagel condensation and subsequent steps.

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction
progress using Thin Layer Chromatography (TLC). The reaction is typically complete within
2-4 hours.

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The
product often precipitates from the solution. If not, reduce the solvent volume under reduced
pressure.

Purification: Collect the crude solid by vacuum filtration, wash with cold ethanol to remove
impurities, and dry. If necessary, further purify the product by recrystallization or column
chromatography.
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Figure 3: Experimental workflow for a Gewald aminothiophene synthesis.
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Safety, Handling, and Storage

Adherence to safety protocols is hon-negotiable when handling any chemical reagent. 2-
Chlorobenzoylacetonitrile possesses moderate toxicity and requires careful handling.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following
primary hazards. [1][11]

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation

| STOT - Single Exposure | H335: May cause respiratory irritation |

Recommended Handling Procedures

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood. [12]* Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield. [11][13] * Skin
Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [12][13] * Respiratory
Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [12]* First Aid:

o Eyes: Immediately flush with plenty of water for at least 15 minutes. [12][13] * Skin: Wash
off with soap and plenty of water. [13] * Ingestion: Do NOT induce vomiting. Rinse mouth
with water and seek immediate medical attention. [12] * Inhalation: Move the person to
fresh air. [12][13]

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible substances like strong oxidizing agents. [3][12]* Disposal: Dispose of contents
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and container in accordance with local, regional, and national regulations. Do not allow the
product to enter drains. [11]

Conclusion

3-(2-chlorophenyl)-3-oxopropanenitrile is a valuable and versatile chemical intermediate. Its
unigue combination of reactive functional groups provides a reliable entry point for the
synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds
of high interest in medicinal chemistry and materials science. A thorough understanding of its
properties, reactivity, and handling requirements, as detailed in this guide, is essential for its
safe and effective utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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